molecular formula C17H20N6S B12269006 N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine

N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine

Cat. No.: B12269006
M. Wt: 340.4 g/mol
InChI Key: KYGUCTSHSCELGU-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is a complex organic compound that features a thieno[3,2-c]pyridine moiety fused with a piperazine ring and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of 3-amino-thiophene-2-carboxamides with formic acid or triethyl orthoformate to form thieno[3,2-c]pyrimidin-4-ones . Subsequent reactions with appropriate reagents introduce the piperazine and pyrimidine functionalities .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to the desired therapeutic effects. For example, it may inhibit certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-4-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H20N6S

Molecular Weight

340.4 g/mol

IUPAC Name

N,N-dimethyl-4-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-2-amine

InChI

InChI=1S/C17H20N6S/c1-21(2)17-19-7-4-15(20-17)22-8-10-23(11-9-22)16-13-5-12-24-14(13)3-6-18-16/h3-7,12H,8-11H2,1-2H3

InChI Key

KYGUCTSHSCELGU-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=CC(=N1)N2CCN(CC2)C3=NC=CC4=C3C=CS4

Origin of Product

United States

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